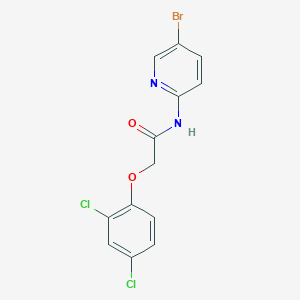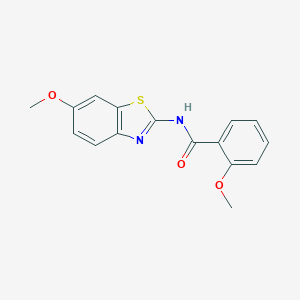
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide, commonly known as CPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPBA is a member of the benzoxazole family, which is known for its diverse biological activities.
Mechanism of Action
CPBA is believed to inhibit kinase activity by binding to the ATP-binding site of the kinase. CPBA has been shown to inhibit the autophosphorylation of JAK2, which is a key step in the activation of the JAK-STAT signaling pathway.
Biochemical and Physiological Effects:
CPBA has been shown to inhibit the growth of several cancer cell lines, including leukemia, breast cancer, and lung cancer cells. CPBA has also been shown to induce apoptosis in cancer cells. CPBA has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using CPBA in lab experiments is its high selectivity for kinases. CPBA has been shown to have little or no effect on the activity of other enzymes, such as phosphatases. One limitation of using CPBA in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of CPBA. One direction is to further investigate its potential as a kinase inhibitor in cancer research. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions, such as iron and nickel. Additionally, further studies could be conducted to investigate the effects of CPBA on other cellular processes, such as autophagy and apoptosis.
Synthesis Methods
CPBA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chloropyridine in the presence of a palladium catalyst.
Scientific Research Applications
CPBA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. CPBA has also been studied for its potential use as a kinase inhibitor in cancer research. CPBA has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Kit.
properties
Molecular Formula |
C20H14ClN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-3-1-13(2-4-15)11-19(25)23-16-5-6-18-17(12-16)24-20(26-18)14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,25) |
InChI Key |
IIDRDWMBFNDXAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)